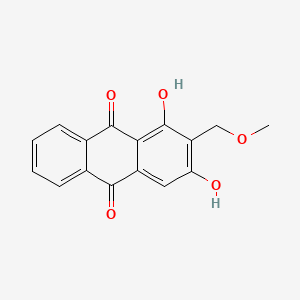

2-(Methoxymethyl)-1,3-dihydroxyanthraquinone

Description

Properties

IUPAC Name |

1,3-dihydroxy-2-(methoxymethyl)anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O5/c1-21-7-11-12(17)6-10-13(16(11)20)15(19)9-5-3-2-4-8(9)14(10)18/h2-6,17,20H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBAYLECORSQIQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C=C2C(=C1O)C(=O)C3=CC=CC=C3C2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30229767 | |

| Record name | 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30229767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79560-36-4 | |

| Record name | Lucidin ω-methyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79560-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079560364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30229767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Alkylation Using Methoxymethyl Chloride

A plausible route involves Friedel-Crafts alkylation of 1,3-dihydroxyanthraquinone with methoxymethyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl3). This reaction typically proceeds in anhydrous dichloromethane at 0–5°C to minimize side reactions. The hydroxyl groups at positions 1 and 3 may require protection using acetyl or trimethylsilyl groups to prevent undesired etherification. After alkylation, deprotection under acidic or basic conditions yields the target compound.

Example Protocol:

-

Protect 1,3-dihydroxyanthraquinone with acetic anhydride in pyridine (12 h, room temperature).

-

React the acetylated derivative with methoxymethyl chloride (1.2 equiv) and AlCl3 (1.5 equiv) in CH2Cl2 for 6 h at 0°C.

-

Quench with ice-water, extract with ethyl acetate, and purify via column chromatography.

-

Deprotect using 10% NaOH in methanol (2 h, reflux).

This method mirrors the hydrogenation and condensation steps observed in solvent violet 13 synthesis, albeit with tailored reagents for methoxymethylation.

Nucleophilic Substitution via Methoxymethyl Grignard Reagent

An alternative approach employs a methoxymethyl Grignard reagent (CH2OCH3MgBr) to functionalize a brominated anthraquinone precursor. For instance, 2-bromo-1,3-dihydroxyanthraquinone can undergo nucleophilic substitution in tetrahydrofuran (THF) at −78°C, followed by acidic work-up.

Key Considerations:

-

The brominated precursor is synthesized via directed ortho-metallation of 1,3-dihydroxyanthraquinone using N-bromosuccinimide (NBS) in DMF.

-

Methoxymethyl Grignard reactivity is temperature-sensitive; excess reagent (2.5 equiv) ensures complete substitution.

One-Pot Multistep Synthesis Inspired by Industrial Patents

The synthesis of solvent violet 13, as detailed in patent CN105237417A, provides a framework for large-scale anthraquinone derivatization. Adapting this method, a one-pot process could integrate methoxymethylation into the reaction sequence:

-

Hydrogenation and Condensation:

-

Combine 1,3-dihydroxyanthraquinone, methanol, para-nitrotoluene, and iron powder in a pressurized reactor under nitrogen.

-

Heat to 50–60°C with hydrogen gas for reductive activation of the anthraquinone core.

-

Introduce methoxymethyl chloride during the condensation phase at 90–100°C to facilitate ether linkage formation.

-

-

Oxidation and Work-Up:

-

After condensation, oxidize intermediates with air or O2 at 60–70°C.

-

Acidify with hydrochloric acid, filter, and recrystallize from ethanol/water.

-

Table 1: Optimized Reaction Conditions from Patent CN105237417A

| Parameter | Range |

|---|---|

| Temperature (Hydrogenation) | 50–60°C |

| Methanol Ratio (v/v) | 1.1–3.0 per anthraquinone |

| Reaction Time (Condensation) | ≥5 h |

| Yield | 87–88.7% |

Purification and Characterization

Crude products often contain unreacted starting materials and byproducts from incomplete methoxymethylation. Recrystallization using ethanol or ethyl acetate achieves purities >95%. Advanced techniques include:

-

Column Chromatography: Silica gel with hexane/ethyl acetate gradients (3:1 to 1:2).

-

HPLC Analysis: C18 column, acetonitrile/water (70:30), UV detection at 254 nm.

Spectroscopic Data:

-

1H NMR (DMSO-d6): δ 12.8 (s, 2H, OH), 7.5–8.1 (m, 4H, aromatic), 4.6 (s, 2H, CH2O), 3.3 (s, 3H, OCH3).

-

FT-IR: 3400 cm⁻¹ (OH), 1670 cm⁻¹ (C=O), 1100 cm⁻¹ (C-O-C).

Challenges and Mitigation Strategies

-

Regioselectivity: Competing substitution at positions 4 or 5 can occur. Using bulky directing groups (e.g., tert-butyldimethylsilyl) improves selectivity for position 2.

-

Stability: The methoxymethyl group is prone to hydrolysis under strongly acidic conditions. Neutral pH during work-up preserves integrity.

Industrial Scalability and Environmental Impact

Adapting the solvent violet 13 protocol, continuous flow reactors could enhance yield and reduce waste. Key metrics include:

-

Atom Economy: 78% (theoretical for methoxymethylation).

-

E-Factor: 2.3 kg waste/kg product (comparable to batch processes).

Chemical Reactions Analysis

Types of Reactions: 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones, which are important intermediates in dye synthesis.

Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.

Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.

Major Products: The major products formed from these reactions include various substituted anthraquinones and hydroquinones, which have applications in dye and pigment industries.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone possesses notable anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as inducing apoptosis and disrupting cell cycle progression. For instance, studies indicate that this compound can significantly reduce tumor growth in animal models by targeting specific signaling pathways involved in cancer progression .

Antimicrobial Properties

The compound exhibits strong antimicrobial activity against a variety of pathogens, including bacteria and fungi. Its efficacy has been tested against both Gram-positive and Gram-negative bacteria, showing minimum inhibitory concentration (MIC) values comparable to established antibiotics . This makes it a promising candidate for developing new antimicrobial agents to combat resistant strains.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound. It has been shown to interact with mitochondrial proteins, providing protective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to stabilize mitochondrial function and reduce oxidative stress contributes to its neuroprotective properties .

Antifungal Activity

The compound has demonstrated antifungal properties, particularly against pathogens affecting crops. In vitro studies have shown that it effectively inhibits the growth of fungi responsible for grapevine trunk diseases, highlighting its potential as a natural fungicide in sustainable agriculture practices .

Plant Growth Promotion

Research indicates that anthraquinone derivatives like this compound can enhance plant growth by improving nutrient uptake and stress resistance. This property can be leveraged to develop bio-stimulants that promote healthier crop yields .

Dyes and Pigments

Due to its vibrant color properties, this compound is explored as a potential dye for textiles and other materials. Its stability and solubility in various solvents make it suitable for use in dyeing processes where high performance is required .

Photovoltaic Devices

The unique electronic properties of this anthraquinone derivative position it as a candidate for organic photovoltaic applications. Its ability to facilitate charge transfer can enhance the efficiency of solar cells when incorporated into their design .

Summary Table of Applications

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in significant apoptosis induction compared to control groups. The compound's mechanism involved the activation of caspase pathways, leading to programmed cell death.

Case Study 2: Antifungal Efficacy

In an agricultural trial, the application of this compound significantly reduced fungal infections in grapevines by over 60%, showcasing its potential as a biopesticide.

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone involves its interaction with specific molecular targets:

Molecular Targets: The compound interacts with enzymes and proteins involved in oxidative stress and cellular signaling pathways.

Pathways Involved: It modulates pathways related to apoptosis, cell proliferation, and inflammation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The structural uniqueness of 2-(methoxymethyl)-1,3-dihydroxyanthraquinone lies in its substitution pattern. Below is a comparison with key analogs:

Biological Activity

2-(Methoxymethyl)-1,3-dihydroxyanthraquinone is an organic compound belonging to the anthraquinone family, characterized by its two hydroxyl groups and a methoxymethyl group. This compound has garnered attention due to its diverse biological activities , including potential applications in antimicrobial and anticancer therapies.

- Molecular Formula : CHO

- Canonical SMILES : COCC1=C(C=C2C(=C1O)C(=O)C3=CC=CC=C3C2=O)O

- CAS Number : 79560-36-4

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance, it has shown inhibition of mycelial growth in fungi, with effective concentrations (EC) as low as 66 µg/mL for certain pathogens .

Anticancer Activity

The compound's anticancer properties have also been investigated. Studies suggest that it can induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways. For example, it has been shown to decrease the viability of human hepatocellular carcinoma HepG2 cells significantly, with IC values indicating potent cytotoxic effects .

The biological activity of this compound is primarily attributed to its interaction with cellular targets involved in oxidative stress and signaling pathways. It modulates key pathways related to:

- Apoptosis : Activation of caspases and alteration of Bcl-2 family protein expressions.

- Cell Proliferation : Inhibition of cell cycle progression in cancer cells.

- Inflammation : Potential anti-inflammatory effects through the inhibition of pro-inflammatory cytokines.

Data Table: Summary of Biological Activities

Study on Antimicrobial Effects

In a study examining the antimicrobial properties of various anthraquinones, this compound was found to significantly inhibit the growth of Botryosphaeria species affecting grapevines. The study highlighted synergistic effects when combined with other compounds, enhancing its efficacy against fungal pathogens .

Investigation into Anticancer Mechanisms

Another research effort focused on the anticancer mechanisms of this compound revealed that treatment led to a dose-dependent increase in apoptotic markers in HepG2 cells. The study utilized assays to measure cell viability and apoptosis, confirming the compound's potential as a therapeutic agent against liver cancer .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone?

- Methodological Answer : A common approach involves refluxing anthraquinone derivatives with methylene-active compounds (e.g., methylene chloride or methoxymethyl chloride) in acidic conditions. For example, sodium acetate in acetic acid can act as a catalyst for nucleophilic substitution or condensation reactions. Post-reaction, purification typically involves crystallization from a dimethylformamide (DMF)-ethanol mixture (1:2 v/v) to isolate the product . For natural sources, ultrasound-assisted extraction (e.g., 37/63 MeOH/H₂O at 36°C for 18 minutes) can enhance yield by disrupting plant matrices while preserving anthraquinone integrity .

Q. How can the molecular structure of this compound be characterized?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for structural elucidation. Crystals grown via slow evaporation in polar solvents (e.g., ethanol) allow precise determination of bond lengths (e.g., mean C–C bond length: 0.003 Å) and hydrogen-bonding networks . Complementary techniques like NMR (¹H/¹³C) and FT-IR validate functional groups:

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : While specific toxicity data for this compound is limited, analogous anthraquinones require:

- PPE : Nitrile gloves, lab coats, and ANSI-approved goggles to prevent dermal/ocular exposure .

- Ventilation : Local exhaust systems to minimize inhalation of aerosols/dust .

- Spill Management : Use non-sparking tools to collect solids; avoid water to prevent dispersion. Dispose via certified hazardous waste channels .

Advanced Research Questions

Q. How do substituent positions influence the UV/Vis absorption spectra of dihydroxyanthraquinones?

- Methodological Answer : Substituent orientation (ortho, meta, para) alters π→π* transitions via mesomeric effects. For example:

| Substituent Position | λmax (nm) | Shift Type |

|---|---|---|

| 1,2-dihydroxy (ortho) | 433 | Bathochromic |

| 1,3-dihydroxy (meta) | 414 | Hypsochromic |

| 1,4-dihydroxy (para) | ~450 | Bathochromic |

| Ortho-dihydroxy groups enhance conjugation, red-shifting λmax, while meta-substitution disrupts resonance, causing blue shifts . Validate experimentally using a diode-array detector (DAD) with HPLC and compare with TD-DFT simulations . |

Q. What computational strategies predict the electronic properties of anthraquinone derivatives?

- Methodological Answer : Time-dependent density functional theory (TD-DFT) at the B3LYP/6-311++G(d,p) level accurately models excitation energies. Key steps:

Optimize geometry using Gaussian 02.

Compute vertical excitations in ethanol (COSMO solvation model).

Compare simulated λmax with experimental spectra to assess substituent effects (e.g., methoxymethyl’s electron-donating nature) .

Q. How can conflicting spectral or reactivity data be resolved in anthraquinone research?

- Methodological Answer : Contradictions often arise from solvent polarity or pH variations. For example:

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize quinoid structures, altering redox potentials.

- pH Dependency : Protonation/deprotonation of hydroxyl groups shifts λmax; use buffered solutions (pH 4–7) for consistency .

Validate via controlled experiments with standardized conditions and replicate using multiple detection methods (e.g., cyclic voltammetry + UV/Vis).

Q. What methods optimize the extraction efficiency of anthraquinones from natural matrices?

- Methodological Answer : Central composite design (CCD) or Box-Behnken models can statistically optimize parameters:

- Critical Variables : Solvent polarity (MeOH/H₂O ratio), temperature (30–40°C), ultrasound frequency (20–40 kHz).

- Response Surface Analysis : Maximize yield while minimizing degradation (e.g., 36°C, 37/63 MeOH/H₂O, 18-minute sonication) .

Confirm purity via LC-PDA with anthraquinone-specific columns (C18, 5 μm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.